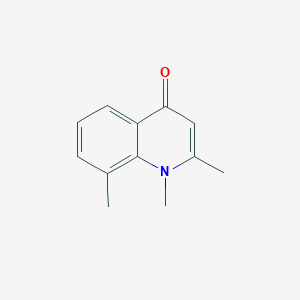

1,2,8-Trimethylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,8-Trimethylquinolin-4(1H)-one is a substituted quinolinone derivative characterized by methyl groups at the 1-, 2-, and 8-positions of the quinoline core. Its molecular formula is C₁₂H₁₃NO (average mass: ~187.24 g/mol), with a fused bicyclic aromatic system and a ketone group at position 2. This compound is of interest in medicinal chemistry due to the structural versatility of quinolinones, which are known for diverse biological activities, including antimicrobial and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,8-Trimethylquinolin-4(1H)-one can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-amino-3,5-dimethylbenzoic acid with acetic anhydride can yield the desired compound through a cyclization process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,8-Trimethylquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: 1,2,8-Trimethylquinolin-4-ol.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

1,2,8-Trimethylquinolin-4(1H)-one has demonstrated notable antimicrobial activity against a range of pathogens. Studies indicate that quinoline derivatives exhibit broad-spectrum antibacterial properties, making them potential candidates for drug development against resistant strains of bacteria. For instance, derivatives of quinolin-4-one have shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be effective in treating infections caused by these organisms .

Antitumor Activity

Research has highlighted the antitumor potential of quinoline derivatives. Compounds similar to this compound have been evaluated for their ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), colorectal adenocarcinoma (HT-29), and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Antioxidant Effects

The compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This activity is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and neurodegenerative disorders .

Agricultural Uses

Quinoline derivatives have been explored as agricultural fungicides due to their ability to inhibit fungal growth. The structural characteristics of this compound allow it to act effectively against various plant pathogens . This application is particularly relevant in combating diseases affecting crops such as rice and cucurbits.

Material Science

The unique chemical structure of this compound allows for its use in developing advanced materials with specific properties such as enhanced thermal stability and electrical conductivity. These materials are valuable in electronics and photonics applications.

Case Studies

Mechanism of Action

The mechanism of action of 1,2,8-Trimethylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomerism

2,3,6-Trimethylquinolin-4(1H)-one

- Structure : Methyl groups at positions 2, 3, and 4.

- Molecular Formula: C₁₂H₁₃NO (identical to the target compound).

- Key Differences: The distinct substitution pattern alters electronic distribution and steric effects.

2,6,8-Trimethylquinolin-4(1H)-one

- CAS : 70271-77-1.

- Molecular Weight: Reported as 251.03 g/mol (discrepancy noted; expected ~187.24 g/mol for C₁₂H₁₃NO).

- Key Differences : Substitution at positions 2, 6, and 8 versus 1, 2, and 7. The absence of a 1-methyl group may reduce steric hindrance near the nitrogen, affecting intermolecular interactions .

5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one

- Structure : Fluorine atoms at positions 5 and 7, a heptyl chain at position 3, and a methyl group at position 2.

- Key Differences : Fluorine substituents enhance electronegativity and lipophilicity (logP values available in supporting data), while the heptyl chain increases hydrophobicity, likely improving membrane permeability compared to the trimethylated target compound .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents |

|---|---|---|---|---|

| 1,2,8-Trimethylquinolin-4(1H)-one | C₁₂H₁₃NO | 187.24 | ~2.1 (estimated) | 1-N-Me, 2-Me, 8-Me |

| 2,3,6-Trimethylquinolin-4(1H)-one | C₁₂H₁₃NO | 187.24 | ~2.3 | 2-Me, 3-Me, 6-Me |

| 2,6,8-Trimethylquinolin-4(1H)-one | C₁₂H₁₃NO | 251.03 (discrepancy) | N/A | 2-Me, 6-Me, 8-Me |

| 5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one | C₁₉H₂₃F₂NO | 327.39 | ~5.8 | 5-F, 7-F, 3-heptyl, 2-Me |

Notes:

- The logP of this compound is estimated based on analogous methyl-substituted quinolinones. Fluorinated or alkyl-chain-bearing derivatives exhibit significantly higher logP values .

Critical Analysis of Data Consistency

- Molecular Weight Discrepancies: The reported molecular weight of 2,6,8-trimethylquinolin-4(1H)-one (251.03 g/mol) conflicts with the expected value for C₁₂H₁₃NO (~187.24 g/mol). This may reflect a data entry error or misassignment of the compound’s structure .

- Synthesis Gaps: Detailed protocols for this compound are absent in the provided evidence, highlighting a need for further methodological documentation.

Biological Activity

1,2,8-Trimethylquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by data tables and relevant case studies.

Structural Characteristics

The compound features three methyl groups at positions 1, 2, and 8, along with a ketone group at position 4. This unique substitution pattern enhances its reactivity and biological properties compared to other quinoline derivatives.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both bacterial and fungal strains, suggesting a broad-spectrum potential.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.

2. Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound showed IC50 values ranging from 10 to 25 µM across these cell lines, indicating significant cytotoxic effects.

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells by increasing ROS levels, leading to cell death.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in cancer cell proliferation and survival.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various quinoline derivatives, this compound was found to be significantly more effective than its counterparts. The study utilized a panel of clinical isolates and demonstrated that the compound effectively inhibited growth at lower concentrations than traditional antibiotics.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer effects of the compound involved treating MCF-7 cells with varying concentrations of this compound. Results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

Q & A

Basic Question: What experimental methods are recommended for determining the structural formula of 1,2,8-Trimethylquinolin-4(1H)-one?

Methodological Answer:

Structural elucidation requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze 1H- and 13C-NMR spectra to confirm methyl group positions and quinolinone backbone. Compare coupling constants and splitting patterns with analogous compounds (e.g., 1-Benzyl-2,3-dihydroquinolin-4(1H)-one) to resolve ambiguities .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals and perform X-ray diffraction studies. Refinement of thermal displacement parameters and hydrogen bonding networks can resolve steric effects caused by methyl substituents .

- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretching frequencies (~1650–1700 cm−1) and methyl group vibrations .

Basic Question: How should researchers design synthetic routes for this compound?

Methodological Answer:

Synthetic strategies should prioritize regioselectivity and yield optimization:

- Friedländer Synthesis: Condense 2-aminobenzaldehyde derivatives with methyl-substituted ketones under acidic conditions. Monitor reaction progress via TLC to optimize time and temperature .

- Methylation Optimization: Use dimethyl sulfate or methyl iodide in the presence of a base (e.g., K2CO3) for selective methylation at positions 1, 2, and 8. Control steric hindrance by adjusting solvent polarity (e.g., DMF vs. THF) .

- Purification: Employ column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Advanced Question: How can contradictions in spectroscopic data during structural verification be resolved?

Methodological Answer:

Contradictions often arise from dynamic effects or impurities:

- Variable Temperature (VT) NMR: Conduct 1H-NMR at elevated temperatures (e.g., 60°C) to reduce signal broadening caused by slow conformational exchange .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C12H13NO) and rule out isotopic impurities. Compare experimental vs. theoretical masses (e.g., 187.0997 g/mol) .

- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and validate experimental data against predicted values .

Advanced Question: What computational approaches are effective in studying structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes). Focus on methyl group contributions to binding affinity and steric complementarity .

- QSAR Modeling: Develop quantitative SAR models using descriptors like logP (calculated via XlogP ~1.9) and topological polar surface area (TPSA) to predict bioavailability .

- MD Simulations: Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., water) to assess conformational stability and solvent-accessible surface areas .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste in designated containers for halogenated organics .

- First Aid: In case of skin contact, rinse immediately with water for 15 minutes and consult a physician. Provide SDS documentation to medical personnel .

Advanced Question: How can environmental stability and surface adsorption behavior be analyzed?

Methodological Answer:

- Microspectroscopic Imaging: Use techniques like ToF-SIMS or AFM-IR to study adsorption on indoor surfaces (e.g., glass, polymers). Quantify surface coverage under varying humidity .

- Accelerated Stability Testing: Store the compound at 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify byproducts (e.g., quinoline N-oxide derivatives) .

- Quantum Mechanical Calculations: Model adsorption energies on silica surfaces using periodic DFT to predict environmental persistence .

Advanced Question: How can reaction conditions be optimized for regioselective methylation?

Methodological Answer:

- DoE (Design of Experiments): Apply factorial design to test variables: temperature (25–80°C), base strength (NaH vs. DBU), and solvent polarity. Use ANOVA to identify significant factors .

- In Situ Monitoring: Employ ReactIR to track intermediate formation (e.g., enolate species) and adjust reagent stoichiometry dynamically .

- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes while maintaining >90% yield. Optimize microwave power (150–300 W) and pressure .

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1,2,8-trimethylquinolin-4-one |

InChI |

InChI=1S/C12H13NO/c1-8-5-4-6-10-11(14)7-9(2)13(3)12(8)10/h4-7H,1-3H3 |

InChI Key |

ZRBCVJDUDYQJNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.